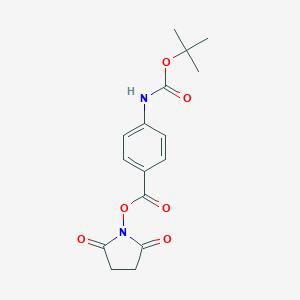

Boc-4-Abz-OSu

Description

Context and Significance of N-Hydroxysuccinimide (OSu) Esters in Organic Synthesis

N-Hydroxysuccinimide (NHS) esters are a cornerstone in modern organic synthesis for the activation of carboxylic acids. amerigoscientific.comnbinno.com Their primary role is to convert a relatively unreactive carboxylic acid into a highly reactive species that can readily undergo nucleophilic acyl substitution, most commonly with primary amines to form stable amide bonds. nbinno.com This transformation is pivotal in numerous bioconjugation techniques, including peptide synthesis, protein modification, and the labeling of biomolecules. nbinno.comthieme-connect.com

The efficacy of OSu esters stems from the fact that N-hydroxysuccinimide is an excellent leaving group, facilitating the aminolysis reaction. The formation of NHS esters is typically achieved by reacting a carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent, such as a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC). amerigoscientific.com More recent and varied methods for their synthesis have also been developed to suit a broad range of substrates and reaction conditions. organic-chemistry.orgacs.org The stability of NHS esters strikes a balance between sufficient reactivity for efficient coupling and adequate shelf-life, making them a preferred choice for many applications. nbinno.com

| Reagent/Method | Description | Application |

| DCC/NHS | A widely used carbodiimide coupling agent for activating carboxylic acids with N-hydroxysuccinimide. amerigoscientific.com | General peptide synthesis and bioconjugation. |

| EDC/NHS | A water-soluble carbodiimide that simplifies purification by forming a water-soluble urea (B33335) byproduct. | Aqueous-based bioconjugation reactions. |

| I2/PPh3/Et3N | A newer method for the synthesis of active esters from carboxylic acids, avoiding carbodiimides. organic-chemistry.org | Synthesis of NHS esters under mild conditions. |

Role of tert-Butyloxycarbonyl (Boc) Protection in Amine Chemistry

The tert-Butyloxycarbonyl (Boc) group is one of the most prevalent amine protecting groups in organic synthesis, especially in the context of peptide chemistry. jk-sci.comfishersci.co.uk Its function is to temporarily block the reactivity of an amine group to prevent it from participating in unwanted side reactions while other chemical transformations are carried out on the molecule. chemistrysteps.com The Boc group is typically introduced by treating an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.comwikipedia.org

A key advantage of the Boc group is its stability under a wide range of conditions, including basic and nucleophilic environments. organic-chemistry.org However, it is readily cleaved under acidic conditions, typically using strong acids like trifluoroacetic acid (TFA), which protonates the carbamate (B1207046) and leads to the formation of a stable tert-butyl cation and the release of carbon dioxide, regenerating the free amine. chemistrysteps.comwikipedia.org This acid lability allows for selective deprotection without affecting other, more robust protecting groups, a crucial aspect of multi-step organic synthesis. wikipedia.org

| Condition | Reagents | Outcome |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA, DMAP) | Formation of N-Boc protected amine. jk-sci.comwikipedia.org |

| Deprotection | Strong Acid (e.g., Trifluoroacetic Acid, HCl) | Cleavage of the Boc group to yield the free amine. wikipedia.org |

Ortho-Aminobenzoic Acid (Abz) as a Functional Moiety in Chemical Biology

Aminobenzoic acids are bifunctional aromatic compounds that exist as three isomers: ortho, meta, and para. mdpi.comwikipedia.org Ortho-aminobenzoic acid (o-Abz), also known as anthranilic acid, is a naturally occurring compound that serves as a precursor in the biosynthesis of various molecules. mdpi.comscience.gov In chemical biology, the ortho-isomer and its derivatives have found significant utility as fluorescent probes. nih.govnih.gov

Specifically, o-Abz is often incorporated into peptide sequences to create internally quenched fluorescent substrates for proteases. nih.govnih.gov The fluorescence of the Abz group can be quenched by a nearby acceptor molecule within the peptide. Upon enzymatic cleavage of the peptide bond separating the donor (Abz) and the acceptor, a significant increase in fluorescence is observed, providing a sensitive method for monitoring enzyme activity. The fluorescent properties of Abz can be influenced by the local environment and the amino acid to which it is attached. nih.gov

Overview of Research Trajectories and Scope for Boc-4-Abz-OSu

The compound this compound represents the N-hydroxysuccinimide ester of 4-(tert-butyloxycarbonylamino)benzoic acid (Boc-4-Abz-OH). While direct and extensive research on this compound is not widely documented, its potential applications can be inferred from the functionalities of its constituent parts. The molecule is designed to act as a building block that can be incorporated into larger molecular structures, particularly peptides.

The primary research trajectory for this compound would be in the synthesis of modified peptides and other biomolecules. The OSu group provides a reactive handle for coupling the Boc-protected aminobenzoic acid to a free amine, such as the N-terminus of a peptide or a lysine (B10760008) side chain. Once incorporated, the Boc group can be removed under acidic conditions to expose the amine of the 4-Abz moiety for further functionalization.

Potential research applications include:

Synthesis of Labeled Peptides: Incorporating the 4-Abz unit as a stable, non-natural building block.

Development of Molecular Probes: Although the para-isomer (4-Abz) is not inherently fluorescent like the ortho-isomer, it can serve as a scaffold for the attachment of other reporter groups.

Solid-Phase Peptide Synthesis: The use of Boc-protected building blocks is well-established in solid-phase peptide synthesis methodologies. sigmaaldrich.com

The chemical properties of the precursor, Boc-4-Abz-OH, are summarized in the table below.

| Property | Value |

| CAS Number | 66493-39-8 sigmaaldrich.comchemscene.comiris-biotech.deadventchembio.com |

| Molecular Formula | C₁₂H₁₅NO₄ chemscene.comiris-biotech.deadventchembio.com |

| Molecular Weight | 237.25 g/mol chemscene.comiris-biotech.de |

| Melting Point | ~200 °C (decomposes) sigmaaldrich.com |

The activation of Boc-4-Abz-OH to this compound would be a critical step to enable its use in the aforementioned research areas, providing a versatile tool for chemists and biologists.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O6/c1-16(2,3)23-15(22)17-11-6-4-10(5-7-11)14(21)24-18-12(19)8-9-13(18)20/h4-7H,8-9H2,1-3H3,(H,17,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLCMHYNOJASNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562692 | |

| Record name | tert-Butyl (4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120465-50-1 | |

| Record name | tert-Butyl (4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Protective Group Chemistry

Strategies for the Synthesis of Boc-4-Abz-OSu and Related N-Protected Amino Acid OSu Esters

The creation of N-protected amino acid OSu esters is a critical step in preparing these building blocks for peptide synthesis. The general approach involves the activation of a carboxylic acid to make it susceptible to nucleophilic attack by N-hydroxysuccinimide (NHS). thieme-connect.comwikipedia.org

The most common strategy for synthesizing this compound involves the direct coupling of its precursor, Boc-4-aminobenzoic acid (Boc-4-Abz-OH), with N-hydroxysuccinimide. benchchem.com This process requires a coupling agent to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for esterification. sinica.edu.tw Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently employed for this purpose. wikipedia.org

The reaction mechanism involves the carbodiimide (B86325) activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the hydroxyl group of N-hydroxysuccinimide, forming the stable NHS ester and releasing a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU). sinica.edu.tw The reaction is typically performed in an anhydrous organic solvent to prevent hydrolysis of the activated intermediates and the final product. benchchem.com

| Coupling Agent | Full Name | Byproduct | Key Characteristics |

| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Insoluble in most organic solvents, facilitating removal by filtration. |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Byproduct is easily removed with aqueous workup. |

| BOP-Cl | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | Phosphoric acid derivatives | Proceeds via a mixed carboxylic phosphoric anhydride (B1165640) intermediate. sinica.edu.tw |

The immediate precursor, Boc-4-aminobenzoic acid, is synthesized by protecting the amino group of 4-aminobenzoic acid. chembk.comcymitquimica.com This is typically achieved by reacting 4-aminobenzoic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. chembk.comorganic-chemistry.org The base, often sodium hydroxide (B78521) or sodium bicarbonate, deprotonates the amino group, enhancing its nucleophilicity to attack one of the carbonyl carbons of the Boc anhydride. fishersci.co.uklibretexts.org

This entire synthetic sequence is an excellent example of functional group interconversion, a fundamental concept in organic synthesis where one functional group is transformed into another. ic.ac.ukfiveable.me Here, the process involves:

Amine to Carbamate (B1207046): The nucleophilic amino group (-NH₂) of 4-aminobenzoic acid is converted into a non-nucleophilic tert-butyl carbamate (-NHBoc). wikipedia.org

Carboxylic Acid to Active Ester: The carboxyl group (-COOH) is converted into a reactive N-hydroxysuccinimide ester (-CO-OSu), preparing it for subsequent amide bond formation. solubilityofthings.com

N-Terminal Protecting Group Strategies in Peptide Synthesis

In multi-step peptide synthesis, protecting the α-amino group of an amino acid is essential to prevent self-polymerization and ensure that coupling occurs in the desired sequence. biosynth.comiris-biotech.de The Boc group was one of the foundational protecting groups for this purpose, particularly in solid-phase peptide synthesis (SPPS). americanpeptidesociety.orgpeptide.com

The Boc protecting group is introduced via di-tert-butyl dicarbonate, as described previously. libretexts.org Its key feature is its stability to a wide range of chemical conditions, including bases and nucleophiles, while being readily removable under acidic conditions. organic-chemistry.orgfishersci.co.uk This acid lability is the cornerstone of the Boc/Bzl strategy in SPPS. peptide.com

Deprotection is typically accomplished by treatment with a moderately strong acid. wikipedia.orgthermofisher.com The mechanism involves protonation of the Boc group's carbonyl oxygen, followed by the elimination of the stable tert-butyl cation and the formation of a transient carbamic acid, which spontaneously decarboxylates to liberate the free amine. wikipedia.orgjk-sci.com

| Reagent | Solvent | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% TFA in DCM, room temperature, 15-30 min. americanpeptidesociety.orgpeptide.com | The most common method; TFA is volatile and easily removed. |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, or Methanol | ~3-4 M HCl, room temperature. fishersci.co.ukwikipedia.org | A non-volatile alternative to TFA. |

| p-Toluenesulfonic acid (p-TsOH) | Toluene | Microwave irradiation for rapid deprotection. researchgate.net | Can be faster than traditional methods. |

| Formic Acid | None | 85% formic acid can selectively cleave N-Boc groups in the presence of t-butyl esters. oup.com | Offers a degree of selectivity. |

An orthogonal protection strategy allows for the selective removal of one type of protecting group in the presence of others. biosynth.comorganic-chemistry.org This is crucial for synthesizing complex peptides, such as those with side-chain modifications or branches. The classic Boc-based strategy is considered "quasi-orthogonal". biosynth.comresearchgate.net

In the Boc/Bzl strategy , the temporary N-terminal Boc group is removed by moderate acid (e.g., TFA), while more permanent side-chain protecting groups (often benzyl-based, Bzl) are retained. peptide.comgoogle.com These Bzl groups require a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF), for their removal during the final cleavage step. thermofisher.com

This contrasts with the fully orthogonal Fmoc/tBu strategy , where the base-labile Fmoc group protects the N-terminus and acid-labile tert-butyl (tBu) based groups protect the side chains. biosynth.comiris-biotech.de The ability to deprotect under entirely different chemical conditions (base vs. acid) makes this a truly orthogonal scheme. peptide.comresearchgate.net

| Strategy | N-Terminal Protection | Side-Chain Protection | N-Terminal Deprotection | Final Cleavage & Side-Chain Deprotection | Orthogonality |

| Boc/Bzl | Boc (acid-labile) | Benzyl-based (acid-labile) | Moderate Acid (TFA) americanpeptidesociety.org | Strong Acid (HF, TFMSA) thermofisher.com | Quasi-orthogonal (differentiated acid lability) biosynth.com |

| Fmoc/tBu | Fmoc (base-labile) | tert-Butyl-based (acid-labile) | Base (Piperidine in DMF) americanpeptidesociety.org | Moderate Acid (TFA) iris-biotech.de | Fully orthogonal (base vs. acid lability) biosynth.comresearchgate.net |

While standard TFA treatment is broadly effective, advanced methodologies have been developed to achieve greater selectivity, particularly when other acid-sensitive groups are present or when milder conditions are required. acs.org

Advanced Acidic Conditions:

Lewis Acids: Catalytic amounts of Lewis acids like AlCl₃ can facilitate Boc cleavage, sometimes offering selectivity in the presence of other protecting groups. wikipedia.org

Varying Acid Strength: Using weaker acids like formic acid or highly diluted sulfonic acids can allow for the deprotection of a Boc group while leaving more robust acid-labile groups, such as t-butyl esters, intact under carefully controlled conditions. researchgate.netoup.com

Solvent Effects: The use of polyfluorinated alcohols like hexafluoroisopropanol (HFIP) can modulate the acidity of reagents like HCl, allowing for the removal of common acid-labile side-chain protecting groups while potentially enabling different cleavage protocols. researchgate.net Thermolytic deprotection in solvents like trifluoroethanol (TFE) has also been reported, accelerated by microwave conditions. researchgate.net

Basic and Other Non-Acidic Conditions: Although the Boc group is defined by its acid lability, cleavage under basic or neutral conditions is possible for specific substrates, representing a significant deviation from standard practice.

Activated Systems: For substrates where the Boc-protected nitrogen is part of a dicarbamate or is conjugated to a carbonyl or aromatic ring, cleavage can be achieved under basic conditions. ncl.res.inresearchgate.net This increased lability is due to the electron-withdrawing nature of the adjacent groups.

Selective Heterocycle Deprotection: A novel method using sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) has been shown to selectively deprotect N-Boc imidazoles and pyrazoles at room temperature, while leaving primary Boc-protected amines and other N-Boc heterocycles like indoles untouched. arkat-usa.org This highlights a highly specialized, non-acidic deprotection pathway.

Impact of Protecting Group Choice on Reaction Outcomes

The selection of a protecting group is a pivotal decision in the design of a synthetic route. The properties of the protecting group, such as its lability under specific conditions and its steric bulk, directly influence the outcomes of subsequent reactions. The Boc group, in conjunction with the N-hydroxysuccinimide (OSu) ester, offers a robust strategy for peptide coupling and other amine derivatization reactions.

Racemization Control in Activated Ester Methods, including N-Hydroxysuccinimide Esters

A significant challenge in peptide synthesis is the prevention of racemization at the α-carbon of the activated amino acid. The formation of an oxazolone (B7731731) intermediate is a common pathway to racemization. Urethane-based protecting groups, such as Boc and fluorenylmethyloxycarbonyl (Fmoc), are known to suppress racemization during the activation and coupling steps. nih.gov The mechanism of this suppression lies in the electronic nature of the urethane (B1682113) linkage, which disfavors the formation of the electron-deficient oxazolone.

The use of N-hydroxysuccinimide (NHS) to form an activated ester, as seen in this compound, is a widely adopted method to facilitate amide bond formation under mild conditions. The NHS ester group reacts efficiently with primary amines. While the activation of the carboxylic acid is necessary for coupling, it also increases the susceptibility to racemization. The presence of the Boc protecting group on the amine is crucial in these instances to maintain the stereochemical integrity of the amino acid. rhhz.net Studies have shown that in the absence of a suitable N-protecting group, the use of coupling reagents can lead to significant racemization. iris-biotech.de The combination of Boc protection and NHS activation provides a balance of reactivity and stereochemical preservation, making it a valuable tool in peptide synthesis. nih.govrhhz.net

Side Reaction Mitigation during Boc Deprotection and Cation Scavenging

The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA). total-synthesis.comcommonorganicchemistry.comwikipedia.org This process, while generally efficient, generates a reactive tert-butyl cation intermediate. total-synthesis.comcommonorganicchemistry.compeptide.com This cation can lead to undesirable side reactions by alkylating nucleophilic residues within the peptide chain, such as tryptophan, methionine, and cysteine. total-synthesis.compeptide.comacsgcipr.org

To prevent these deleterious side reactions, "scavengers" are added to the deprotection cocktail. total-synthesis.comwikipedia.org These are nucleophilic species that are more reactive towards the tert-butyl cation than the amino acid side chains. Common scavengers include:

Thioanisole and other thiols: These are effective at trapping the tert-butyl cation. total-synthesis.comwikipedia.org Dithioethane (DTE) has also been used for this purpose. peptide.com

Anisole: This electron-rich aromatic compound can be alkylated by the tert-butyl cation, thus protecting the peptide. total-synthesis.comwikipedia.org

Water: Can act as a scavenger, though often used in combination with others. sigmaaldrich.com

Triisopropylsilane (TIS): A particularly effective scavenger that reduces the electrophilic byproducts. sigmaaldrich.com

The choice and concentration of the scavenger are critical and depend on the specific amino acid composition of the peptide. sigmaaldrich.com For instance, peptides containing tryptophan are particularly susceptible to alkylation, and the use of scavengers is essential to obtain a pure product. peptide.comsigmaaldrich.com The general recommendation for many sequences is a mixture of TFA, TIS, and water. sigmaaldrich.com

The deprotection of the Boc group results in the formation of a carbamic acid, which readily decarboxylates to release the free amine and carbon dioxide. total-synthesis.comcommonorganicchemistry.com The amine is typically protonated under the acidic conditions, forming a salt (e.g., a TFA salt), which often requires neutralization before the next coupling step in solid-phase peptide synthesis. commonorganicchemistry.compeptide.com

Applications in Peptide Chemistry and Biopolymer Synthesis

Boc-4-Abz-OSu as an Activated Ester in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on an insoluble resin support. lifetein.combachem.com this compound plays a significant role in this process as an activated ester, facilitating the incorporation of the 4-aminobenzoic acid (4-Abz) moiety into growing peptide chains.

Coupling Efficiency and Amide Bond Formation Mechanisms

The efficacy of this compound in SPPS stems from the high reactivity of the N-hydroxysuccinimide (OSu) ester. The OSu group is an excellent leaving group, making the carbonyl carbon of the benzoate (B1203000) highly electrophilic. This facilitates a nucleophilic attack by the free N-terminal amine of the resin-bound peptide. luxembourg-bio.com The reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a water-soluble byproduct that is easily removed by washing. sci-hub.se

The use of coupling additives like 1-hydroxy-1H-benzotriazole (HOBt) or its derivatives can further enhance coupling efficiency and minimize side reactions, such as racemization. luxembourg-bio.comresearchgate.net These additives react with the activated ester to form a more reactive intermediate, leading to faster and more complete amide bond formation. acs.org

Integration into Boc/Bzl SPPS Strategies

This compound is particularly well-suited for integration into the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy of SPPS. lifetein.compeptide.com In this approach, the temporary Nα-protecting group is the acid-labile Boc group, while more permanent side-chain protection is typically achieved with benzyl-based groups. peptide.compeptide.com The Boc group on this compound is compatible with this strategy as it can be selectively removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), without affecting the benzyl-based side-chain protecting groups or the newly formed amide bond. peptide.com

The general cycle in a Boc/Bzl SPPS using this compound would involve:

Deprotection of the N-terminal Boc group of the resin-bound peptide using TFA.

Neutralization of the resulting trifluoroacetate (B77799) salt with a base like diisopropylethylamine (DIEA). peptide.com

Coupling of this compound to the free amine, forming a new amide bond.

Washing to remove excess reagents and byproducts.

This cycle is repeated with subsequent amino acids to elongate the peptide chain. The use of the Boc/Bzl strategy, while effective, requires strong acids like hydrofluoric acid (HF) for the final cleavage of the peptide from the resin and removal of side-chain protecting groups, which necessitates specialized equipment. lifetein.com

Segment Condensation Approaches in Peptide Assembly

This compound can also be utilized in segment condensation strategies, an approach used for the synthesis of large peptides and proteins. thieme-connect.de In this method, smaller, protected peptide fragments are synthesized and then coupled together. peptide.com A protected peptide fragment containing a C-terminal 4-aminobenzoyl group (introduced using this compound and subsequent deprotection) can be prepared. This fragment can then be coupled to another peptide segment with an activated C-terminal ester.

Alternatively, a peptide hydrazide can be formed, which can then be coupled to the N-terminus of another peptide segment. peptide.com While powerful, segment condensation can be challenging due to issues of poor solubility of protected fragments and potential racemization at the C-terminal residue of the activated segment. thieme-connect.de The choice of coupling site is critical to minimize these issues. thieme-connect.de

Solution-Phase Peptide Synthesis Incorporating this compound Derivatives

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale synthesis of shorter peptides. ekb.eg this compound and its derivatives are also employed in this classical approach. The fundamental reaction remains the same: the activated ester of this compound reacts with the free amino group of an amino acid or peptide ester in a suitable organic solvent to form an amide bond. ekb.eg

A key advantage of solution-phase synthesis is the ability to purify and characterize intermediates at each step. ekb.eg However, it is generally more labor-intensive and time-consuming than SPPS. The choice between SPPS and solution-phase synthesis depends on the target peptide, the desired scale, and the specific synthetic challenges.

| Synthesis Method | Key Features | Role of this compound | Advantages | Disadvantages |

| Boc/Bzl SPPS | Uses acid-labile Boc for Nα-protection and benzyl-based groups for side-chain protection. lifetein.compeptide.com | Introduces the 4-aminobenzoyl moiety; Boc group is compatible with the deprotection steps. | Well-established for a wide range of peptides. | Requires strong acid (HF) for final cleavage. lifetein.com |

| Segment Condensation | Couples pre-synthesized peptide fragments. thieme-connect.de | Can be used to create fragments with a C-terminal 4-aminobenzoyl group for subsequent ligation. | Enables synthesis of very large peptides and proteins. thieme-connect.de | Solubility of protected fragments can be low; risk of racemization. thieme-connect.de |

| Solution-Phase Synthesis | All reactions are carried out in solution. ekb.eg | Couples with amino acids or peptide esters to form amide bonds. | Allows for purification of intermediates; scalable. ekb.eg | Labor-intensive and time-consuming. ekb.eg |

Advanced Peptide Assembly for Biologically Active Peptides and Libraries

The incorporation of non-standard amino acids and building blocks like 4-aminobenzoic acid is crucial for the development of novel, biologically active peptides and peptidomimetics. This compound serves as a key reagent in this endeavor. The 4-aminobenzoyl group can act as a rigid spacer or a scaffold element, influencing the peptide's conformation and, consequently, its biological activity.

Furthermore, this compound and similar activated esters are instrumental in the construction of peptide libraries. vulcanchem.comnih.gov Combinatorial approaches, such as the "one-bead, one-compound" method, allow for the synthesis of vast libraries of peptides that can be screened for specific biological activities, such as binding to a particular receptor or inhibiting an enzyme. vulcanchem.comnih.gov The efficiency and reliability of coupling reagents like this compound are paramount for the successful generation of these diverse libraries, which accelerates the discovery of new therapeutic leads and research tools. nih.gov

Role in Linker Chemistry and Bioconjugation Strategies

Applications in Antibody-Drug Conjugates (ADCs) and Other Bioconjugates

The N-hydroxysuccinimide (OSu) ester moiety within Boc-4-Abz-OSu is a well-established activating group for conjugation reactions. It readily reacts with primary amines, such as the ε-amino groups of lysine (B10760008) residues present on antibodies, forming a stable amide bond rsc.orgnih.govmedchemexpress.comresearchgate.net. This chemistry is widely employed in the synthesis of ADCs, although it can lead to heterogeneous conjugates with varying drug-to-antibody ratios (DAR) and conjugation sites, potentially impacting the ADC's pharmacokinetic properties rsc.orgnih.gov.

The 4-aminobenzyl (Abz) group, often referred to as a p-aminobenzyl (PAB) spacer, is frequently incorporated into ADC linkers as a self-immolative unit. This component is designed to undergo a cascade of spontaneous intramolecular reactions upon activation by a specific trigger. Such triggers can include enzymatic cleavage of an adjacent moiety (e.g., by lysosomal enzymes) or a change in the local microenvironment, such as pH sciclix.comresearchgate.netgoogle.com. This self-immolative process facilitates the controlled release of the conjugated cytotoxic payload at the target site.

The tert-butyloxycarbonyl (Boc) group serves as a protective group for the amine functionality on the benzyl (B1604629) ring. This protection allows for selective chemical manipulations, ensuring that the OSu ester reacts with the antibody without premature activation or side reactions involving the amine. Following conjugation, the Boc group can be removed under specific conditions, typically acidic, to reveal the free amine. This deprotection step is often a prerequisite for the self-immolative cascade of the PAB spacer, thereby enabling payload release google.comgoogle.comgoogleapis.com.

Selective Targeting and Payload Delivery Mechanisms

The strategic design of linkers is paramount for achieving selective targeting and efficient payload delivery in ADCs. This compound, as a potential linker precursor, contributes to these mechanisms through its distinct functional groups.

The OSu ester facilitates the initial attachment of the linker to the antibody. By reacting with lysine residues, it anchors the linker-payload construct to the antibody. This conjugation strategy, while common, can result in a mixture of ADCs with different drug conjugation patterns.

The 4-aminobenzyl (PAB) moiety, once incorporated and subsequently deprotected, plays a crucial role in payload release. The PAB group acts as a self-immolative spacer, meaning that upon activation by a trigger (e.g., enzymatic cleavage of a preceding peptide sequence), it undergoes a rapid decomposition process. This decomposition typically involves a 1,6-elimination reaction, which liberates the attached cytotoxic drug and generates stable byproducts. This mechanism ensures that the drug is released specifically within the target cell or tumor microenvironment, minimizing systemic exposure and off-target toxicity.

The Boc protecting group ensures that the 4-aminobenzyl amine remains unreactive during the conjugation step. Its subsequent acid-labile removal is a critical step that unmasks the amine, initiating the self-immolative cascade of the PAB spacer, thereby facilitating the targeted release of the payload. This sequential activation strategy enhances the control over payload delivery.

Considerations for Conjugate Biostability and Performance

The biostability of an ADC linker is essential for its therapeutic efficacy. A well-designed linker must remain intact during circulation in the bloodstream to prevent premature drug release, which could lead to systemic toxicity. Conversely, it must facilitate efficient payload release once the ADC has reached its target.

The Boc-protected 4-aminobenzyl linker, as envisioned with this compound, is designed to offer stability in circulation. The Boc group protects the amine, and the PAB spacer, when intact, is generally stable under physiological conditions. The conjugation via the OSu ester to antibody lysine residues forms a robust amide bond.

The performance of an ADC is also dictated by the cleavage kinetics of its linker. While PAB spacers are known to be effective self-immolative units, the specific rate of cleavage and payload release can be influenced by the surrounding molecular architecture and the nature of the trigger. Optimizing these aspects is crucial for achieving a favorable therapeutic index, balancing drug potency with minimal off-target effects.

Applications in Fluorescent Probe and Fluorogenic Substrate Development

Development of Enzyme-Activated Fluorogenic Substrates and Their Utility

Substrate Specificity and Enzymatic Cleavage Assays

The utility of Boc-4-Abz-OSu in enzymatic assays stems from its design as a substrate that releases a fluorescent signal upon specific proteolytic cleavage. Researchers utilize this compound, often incorporated into peptide sequences, to probe the substrate specificity of various proteases. Upon enzymatic hydrolysis of the peptide bond adjacent to the 4-aminobenzoyl group, the fluorophore is unmasked, leading to an increase in fluorescence intensity. This allows for the characterization of enzyme activity and the identification of preferred cleavage sites. For instance, studies have employed such substrates to determine the catalytic efficiency (kcat/Km) of enzymes, providing quantitative data on their interaction with specific peptide sequences. The ability to link this compound to diverse peptide backbones enables the creation of tailored substrates for a wide range of peptidases.

Real-time Monitoring of Enzyme Activity

A significant application of this compound is in the development of assays that allow for the real-time monitoring of enzyme activity. By continuously measuring the increase in fluorescence over time, researchers can track the progress of enzymatic reactions dynamically. This real-time capability is crucial for studying enzyme kinetics, inhibitor screening, and understanding enzyme behavior in complex biological systems. For example, assays utilizing this compound-based substrates can detect the onset and progression of enzymatic reactions with high sensitivity, often in microplate formats or microfluidic devices, facilitating high-throughput screening and kinetic analysis.

Novel Fluorescent Tags and Amino Acid Analogues for Protein Interaction Studies

Beyond enzyme assays, this compound can be employed as a fluorescent tag or incorporated as a modified amino acid analogue to study protein interactions. When conjugated to proteins or peptides, the Boc-4-Abz moiety can serve as a fluorescent reporter. Its fluorescence properties can be modulated by the local environment, making it useful in techniques such as Förster Resonance Energy Transfer (FRET) or fluorescence polarization assays to investigate protein-protein binding events or conformational changes. By strategically placing these fluorescent tags, researchers can gain insights into the proximity and dynamics of interacting proteins, contributing to a deeper understanding of cellular signaling pathways and molecular mechanisms. The Boc-protected amino acid structure also allows for its integration into solid-phase peptide synthesis, enabling the creation of custom peptides with built-in fluorescent properties for various biochemical investigations.

Derivatization Strategies and Analytical Applications

Utilization of Boc-4-Abz-OSu as an Acyl Donor in Organic Reactions

This compound functions as an effective acyl donor, enabling the introduction of the Boc-4-aminobenzoyl moiety into various organic molecules. Its activated ester functionality facilitates nucleophilic attack, leading to the formation of amide or ester bonds.

N-hydroxysuccinimide (OSu) esters of N-protected amino acids, including derivatives like this compound, can be employed as acyl donors in Friedel-Crafts acylation reactions. These activated esters offer significant advantages over traditional acylating agents such as acyl chlorides, primarily due to their enhanced storage stability and reduced propensity for side reactions, notably racemization bioanalysis-zone.com. The application of these OSu ester derivatives in Friedel-Crafts acylation allows for the introduction of amino acid-derived functionalities onto aromatic rings. A key challenge in employing amino acids for Friedel-Crafts acylation is overcoming the inherent charge-charge repulsion that arises during acylium ion formation. This hurdle can be mitigated through the use of specific activating agents or tailored reaction conditions nih.govnih.govchromatographyonline.com. While direct mention of this compound in Friedel-Crafts acylation is not extensively detailed in all literature, the established utility of similar N-protected amino acid OSu esters indicates its potential in this area, offering adequate yields and preserving stereochemical integrity bioanalysis-zone.com.

The use of this compound in derivatization strategies is often associated with the preservation and control of stereochemistry. N-hydroxysuccinimide esters are recognized for their good long-term storage stability and their ability to react under mild conditions with minimal racemization bioanalysis-zone.comnih.govnih.govchromatographyonline.comtcichemicals.com. This characteristic is particularly advantageous when dealing with chiral molecules, such as amino acids, where maintaining enantiomeric purity is critical. The formation of diastereomers by reacting chiral analytes with optically pure chiral derivatizing agents (CDAs), including OSu derivatives, is a standard method for analyzing enantiomeric purity nih.govtcichemicals.comsigmaaldrich.comthermofisher.com. Advanced chiral amino acid derivatives have been developed that exhibit very high stereoselectivities, with some achieving diastereoselectivities exceeding 99:1 bioanalysis-zone.comnih.govchromatographyonline.com. While bulky protecting groups like Boc can sometimes influence chromatographic resolution, the OSu ester functionality itself contributes to achieving favorable stereochemical outcomes in derivatization processes nih.gov.

Table 1: Advantages of N-Hydroxysuccinimide (OSu) Esters in Derivatization

| Property | Description | Benefit in Derivatization |

| Storage Stability | High long-term stability | Reliable reagent availability and consistent performance. |

| Racemization Control | Reduced side reactions, including racemization | Preservation of stereochemical integrity during derivatization. |

| Reaction Conditions | Mild reaction conditions | Compatibility with sensitive analytes and reduced degradation. |

| Reactivity | Good reactivity with nucleophiles (amines, alcohols) | Efficient formation of stable derivatives. |

Derivatization for Enhanced Detection and Separation in Chromatographic Techniques

Derivatization is a crucial step for improving the analysis of many compounds, particularly amines, using chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

For GC analysis, derivatization is often necessary to convert polar and non-volatile analytes, such as amines, into more volatile and stable forms, thereby improving their chromatographic behavior sigmaaldrich.comphenomenex.com. Silylation, using reagents like BSA and BSTFA, is a common technique that can derivatize amines, amides, and amino acids by replacing active hydrogens with non-polar trimethylsilyl (B98337) (TMS) groups, which reduces polarity and enhances volatility phenomenex.com.

In HPLC, derivatization is employed to enhance sensitivity and selectivity, often by introducing chromophores or fluorophores into the analyte molecule tcichemicals.comthermofisher.comtcichemicals.com. This process can also improve analyte retention by modifying polarity thermofisher.com. Common derivatization reagents for amines in HPLC include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), which react rapidly to form stable, detectable derivatives thermofisher.commdpi.com. Novel reagents, such as fluorous tag-bound pyrene (B120774) (F-trap pyrene), have been developed to enable reagent peak-free HPLC analysis by selectively removing unreacted reagent via fluorous solid-phase extraction nih.gov.

Table 2: Common Derivatization Reagents for Amine Analysis in HPLC

| Reagent Name | Primary Application(s) | Detection Method(s) | Key Feature(s) |

| o-Phthalaldehyde (OPA) | Primary amines, amino acids | Fluorescence | Rapid formation of stable derivatives, often used with thiols. |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary and secondary amines | Fluorescence | Forms stable derivatives, sensitive detection. |

| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Amines, amino acids, thiols | Fluorescence | Strong and long-wavelength fluorescence. |

| 2,3-Naphthalenedialdehyde | Primary amines | Fluorescence | Fluorimetric reagent for primary amines. |

| DBD-Py-NCS | Amines, amino acids | Fluorescence | Offers high stereoselectivity and stability. |

Derivatization significantly impacts analyte properties, leading to improved chromatographic performance and extraction efficiency chromatographyonline.comchromatographyonline.comtaylorandfrancis.comsci-hub.se. By altering an analyte's polarity, derivatization can enhance its solubility in extractive organic solvents, thereby improving extraction efficiency in techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) sci-hub.sedphen1.comresearchgate.net. For instance, silylation replaces polar active hydrogens with non-polar groups, reducing polarity and increasing volatility, which is beneficial for GC analysis sigmaaldrich.comphenomenex.com. In HPLC, derivatization can increase lipophilicity to improve retention on reversed-phase columns or introduce polar groups to aid the elution of highly hydrophobic compounds sci-hub.se. Furthermore, derivatization can stabilize labile analytes, preventing degradation during sample preparation and analysis sci-hub.se.

Table 3: Impact of Derivatization on Analyte Properties for Chromatography

| Property Modified | Effect of Derivatization | Benefit for Analysis |

| Polarity | Decreased (e.g., silylation) or Increased (e.g., hydrophobic tag) | Improved chromatographic separation, better retention on reversed-phase columns. |

| Volatility | Increased (e.g., silylation) | Enables analysis by Gas Chromatography (GC). |

| Solubility | Increased in extractive organic solvents | Improved extraction efficiency in Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). |

| Detection Signal | Enhanced (e.g., introduction of fluorophores or chromophores) | Increased sensitivity and selectivity in HPLC and GC detection. |

| Stability | Increased (e.g., replacing active hydrogens) | Prevents analyte degradation during sample preparation or analysis. |

| Ionization Efficiency | Increased (e.g., introduction of charged tags) | Improved sensitivity and quantification in Mass Spectrometry (MS). |

Mass Spectrometry-Based Quantitative Proteomics Applications

In mass spectrometry-based quantitative proteomics, derivatization is a critical strategy for enhancing peptide and protein analysis, enabling accurate quantification and improved detection limits bioanalysis-zone.comnih.govnih.govresearchgate.netshimadzu-webapp.euresearchgate.netnottingham.ac.uk.

Stable isotope labeling, often incorporated through chemical derivatization, is widely used for relative and absolute quantification. Techniques such as dimethyl labeling, isobaric tagging (e.g., iTRAQ, TMT), and isotope-coded affinity tags (ICAT) allow for the differential labeling of peptides or proteins, facilitating comparative analysis across multiple samples bioanalysis-zone.comnih.govresearchgate.netnottingham.ac.uk. These methods enable the comparison of relative abundances by analyzing mass shifts or reporter ions generated during MS/MS fragmentation bioanalysis-zone.comnih.govresearchgate.net.

Table 4: Key Derivatization Strategies in Mass Spectrometry-Based Quantitative Proteomics

| Strategy | Label Type | Primary Purpose | Key Advantage(s) |

| Dimethyl Labeling | Stable Isotope (H/D, C/¹³C) | Relative Quantification | Faster, cheaper than isobaric tags; labels primary amines (N-termini, Lys). |

| Isobaric Tagging (e.g., iTRAQ, TMT) | Stable Isotope (multiple) | Relative Quantification, Multiplexing | Allows quantification of multiple samples simultaneously; reporter ions in MS/MS. |

| Isotope-Coded Affinity Tag (ICAT) | Stable Isotope (C/¹³C) | Relative Quantification (cysteine-containing peptides) | Specific labeling of cysteine residues. |

| Isotope-Labeled Peptide Standards | Stable Isotope | Absolute Quantification | Direct comparison to known standards, eliminates need for calibration curves. |

| Charge Derivatization | N/A (introduces charge) | Improved Ionization Efficiency, Signal Intensification | Enhances MS detection of peptides with low ionization potential. |

Chemical Labeling with Amine-Reactive Tags for Proteomic Analysis

This compound functions as an amine-reactive tag by utilizing its activated NHS ester group. This ester readily undergoes nucleophilic attack by primary amines present in biological samples, such as peptides or proteins, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide amerigoscientific.comwikipedia.orgchemicalbook.com. The Boc group can serve a protective role or influence the reagent's solubility and handling characteristics. The 4-aminobenzoyl moiety is the key functional component that is covalently attached to the biomolecule, acting as a detectable tag.

The specificity of NHS esters for primary amines ensures targeted labeling, which is crucial for reproducible proteomic analysis gbiosciences.comamerigoscientific.comwikipedia.orgchemicalbook.com. This reaction typically proceeds under mild conditions, preserving the integrity of the biomolecule. For instance, related reagents like 4-AASC (4-aminobenzoyl-N-hydroxysuccinimidyl carbamate) have demonstrated rapid labeling of amine groups within 1–2 hours under mild aqueous conditions (pH 7–8, 25°C) vulcanchem.com. The stability of the resulting conjugate is also a critical advantage, ensuring that the label remains attached throughout subsequent analytical procedures, including enzymatic digestion and chromatographic separation vulcanchem.com.

The 4-Abz moiety itself confers significant analytical advantages. Derivatives formed using reagents containing the 4-aminobenzoyl group exhibit strong UV absorption, with a maximum absorption wavelength (λmax) around 254 nm, and can also display fluorescence vulcanchem.com. These properties are instrumental in enhancing the sensitivity of detection in techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), thereby improving the limits of detection for labeled peptides and proteins vulcanchem.com.

Precursor Ion and Reporter Ion Quantification Strategies

The derivatization of peptides and proteins with this compound can significantly aid in quantitative proteomic analysis by enabling different mass spectrometry-based quantification strategies.

Precursor Ion Quantification: When this compound is used in conjunction with stable isotope labeling (e.g., incorporating deuterium (B1214612) or ¹³C into the Boc group or the 4-Abz moiety), it can facilitate precursor ion quantification. In this approach, samples are differentially labeled, introducing a specific mass difference between the light and heavy forms of the tagged peptides acs.orgthermofisher.com. These differentially labeled peptides are then analyzed by MS, where their relative abundances are determined by comparing the intensities of their respective precursor ions (intact peptide ions) acs.orgthermofisher.com. The mass shift introduced by the 4-Abz tag, combined with isotopic labeling, allows for precise relative or absolute quantification of proteins and peptides. The inherent analytical properties of the 4-Abz tag, such as enhanced UV absorption vulcanchem.com, can also indirectly improve quantitative accuracy by increasing the signal intensity and signal-to-noise ratio in MS analyses.

Reporter Ion Quantification: While this compound itself is not an isobaric tag designed for reporter ion generation, the 4-Abz moiety could potentially be incorporated into more complex labeling systems that utilize reporter ions. Isobaric tags, which have identical masses but different isotopic compositions, fragment in MS/MS analysis to release unique reporter ions, enabling multiplexed quantification acs.orguni-muenchen.de. Although not a direct application of this compound as a standalone reporter tag, its utility in introducing a stable, detectable mass shift makes it a valuable component in various quantitative proteomics strategies. Research involving other Boc-protected NHS esters, such as Boc-Ala-OSu and Boc-Gly-OSu, has demonstrated their successful integration into quantitative workflows, leading to reliable quantitative accuracy acs.org.

Data Tables

To illustrate the properties and applications of this compound and related reagents in quantitative proteomics, the following table summarizes key characteristics:

Table 1: Comparison of Amine-Reactive Labeling Reagents for Proteomic Analysis

| Feature / Reagent | This compound | Boc-Ala-OSu / Boc-Gly-OSu | TMT / iTRAQ (Isobaric Tags) | Biotin-NHS Ester |

| Reactive Group | N-Hydroxysuccinimide (NHS) ester | N-Hydroxysuccinimide (NHS) ester | NHS ester (as part of the tag structure) | N-Hydroxysuccinimide (NHS) ester |

| Primary Target | Primary amines (N-terminus, Lysine (B10760008) residues) | Primary amines (N-terminus, Lysine residues) | Primary amines (N-terminus, Lysine residues) | Primary amines (N-terminus, Lysine residues) |

| Key Analytical Property | Strong UV absorption (λmax=254 nm), potential fluorescence vulcanchem.com | Mass shift for precursor ion quantification acs.org | Isobaric nature, reporter ion generation acs.orguni-muenchen.de | High affinity for avidin/streptavidin |

| Primary Application in Proteomics | Derivatization for enhanced detection sensitivity; potential for mass-shift quantification | Precursor ion quantification; component in multiplexed tags acs.org | Reporter ion quantification; multiplexed analysis acs.orguni-muenchen.de | Affinity enrichment; detection; immobilization |

| Labeling Conditions | Mild, amine-specific reaction amerigoscientific.comwikipedia.orgchemicalbook.com | Optimized conditions for labeling and deprotection acs.org | Typically mild, amine-specific acs.orguni-muenchen.de | Mild, pH 7-9 gbiosciences.com |

| Quantitative Strategy | Mass shift-based quantification; enhanced detection | Precursor ion quantification acs.org | Reporter ion quantification acs.orguni-muenchen.de | Not directly for relative/absolute quantification |

| Reference | Based on properties of 4-Abz moiety vulcanchem.com | acs.org | acs.orguni-muenchen.de | gbiosciences.com |

Compound List

this compound (tert-Butoxycarbonyl-4-aminobenzoyl-N-hydroxysuccinimide ester)

Boc-4-Abz-OH (tert-Butoxycarbonyl-4-aminobenzoic acid)

4-AASC (4-aminobenzoyl-N-hydroxysuccinimidyl carbamate)

Boc-Ala-OSu (tert-Butoxycarbonyl-Alanine-N-hydroxysuccinimide ester)

Boc-Gly-OSu (tert-Butoxycarbonyl-Glycine-N-hydroxysuccinimide ester)

N-Hydroxysuccinimide (NHS)

TMT (Tandem Mass Tag)

iTRAQ (isobaric tags for relative and absolute quantitation)

Biotin-NHS ester

Advanced Mechanistic Studies and Reaction Optimization

Kinetics and Thermodynamics of N-Hydroxysuccinimide Ester Reactions

N-hydroxysuccinimide (NHS) esters are activated carboxylic acid derivatives that readily react with nucleophiles, primarily amines, to form stable amide bonds. The reaction mechanism typically involves the nucleophilic attack of an amine on the carbonyl carbon of the NHS ester, leading to the displacement of the N-hydroxysuccinimide leaving group mst.edumst.edu. This process can be described by a rate expression that accounts for the concentration of the amine and the leaving group ability.

Studies on the aminolysis of NHS esters in aqueous buffers reveal that the reaction rate is influenced by amine basicity and steric factors mst.edumst.edu. For sterically unhindered amines, the rate constants often correlate with amine basicity, suggesting a mechanism involving reversible formation of a tetrahedral intermediate followed by a rate-determining breakdown to products mst.edumst.edu. In anhydrous solvents like dioxane, a general-base catalysis pathway involving a second amine molecule has also been observed, leading to a more complex rate expression mst.eduacs.org.

Thermodynamically, NHS esters are favored for reactions with amines over hydrolysis, although hydrolysis remains a competing pathway, particularly in aqueous environments thermofisher.commdpi.com. The stability of NHS esters is pH-dependent; they are more stable at lower pH values but their reactivity with amines increases with increasing pH up to a certain point thermofisher.comlumiprobe.com. The half-life of NHS esters in aqueous solutions can range from hours to minutes depending on the pH and temperature thermofisher.commdpi.com. For instance, at pH 7.0 and 0°C, the half-life is approximately 5 hours, whereas at pH 8.6 and 4°C, it drops to about 10 minutes mdpi.com. This competition between aminolysis and hydrolysis is a critical factor in optimizing reaction efficiency nih.gov.

Influence of Solvent and pH on Reactivity and Selectivity

The choice of solvent and pH significantly impacts the reactivity and selectivity of NHS ester reactions. In aqueous systems, the pH dictates the protonation state of the amine nucleophile, with deprotonated amines being more nucleophilic papyrusbio.comstackexchange.com. Optimal coupling of amines with NHS esters in aqueous buffers is typically observed between pH 8.0 and 9.0 lumiprobe.comnih.gov. At lower pH values, the amine nucleophile is more protonated, slowing down the reaction rate and reducing conjugation efficiency papyrusbio.com. Conversely, higher pH values can increase the rate of hydrolysis of the NHS ester, competing with the desired aminolysis thermofisher.combiorxiv.org.

Organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF), are often preferred for NHS ester reactions, especially in solid-phase peptide synthesis lumiprobe.compapyrusbio.com. These solvents can enhance the reaction rate by desolvating the amine nucleophile and/or stabilizing the transition state papyrusbio.com. Furthermore, organic solvents help to minimize the spontaneous decomposition of NHS esters through hydrolysis papyrusbio.com. The presence of water, even in small amounts, can significantly affect reaction rates in aprotic media oup.com.

Selectivity can also be influenced by reaction conditions. For example, in proteomics, the pH can be manipulated to favor N-terminal labeling over lysine (B10760008) side-chain labeling, although this can be challenging and dependent on the specific derivatization group stackexchange.com. O-acylation of serine, threonine, and tyrosine residues can occur, especially in the presence of neighboring histidine residues, and is sensitive to reaction conditions like pH and water content nih.govbiorxiv.org.

Stereochemical Control and Racemization Pathways in Boc-4-Abz-OSu Mediated Reactions

A critical aspect of using activated amino acid derivatives like this compound in peptide synthesis is the potential for racemization, which is the loss of stereochemical integrity at the α-carbon of the amino acid. Racemization can occur through several mechanisms, primarily involving the abstraction of the α-hydrogen atom. Two proposed pathways include direct α-hydrogen abstraction, leading to an enol intermediate, or the formation of oxazolone (B7731731) (azlactone) intermediates acs.orgbachem.comspbu.ru. These pathways are often base-catalyzed acs.org.

The use of N-hydroxysuccinimide esters, in general, has been shown to provide good stereochemical purity in peptide synthesis, often superior to other activation methods like mixed anhydrides, especially when used in the absence of salts or strong bases researchgate.netcdnsciencepub.com. For instance, coupling through the N-hydroxysuccinimide ester of Z-Ala-MeLeu with Gly-OBzl yielded a stereochemically pure product, whereas other methods resulted in significant racemization researchgate.netcdnsciencepub.com. Polar solvents can sometimes promote racemization, while the presence of excess base does not always lead to increased racemization researchgate.netcdnsciencepub.com.

The Boc protecting group itself is generally stable and typically retains optical purity upon activation bachem.com. However, the specific reaction conditions, including the choice of base, solvent, and temperature, play a crucial role in minimizing racemization during the activation and coupling steps of this compound mediated reactions acs.orgbachem.com.

Computational Chemistry Approaches to Elucidate Reaction Mechanisms and Design

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for elucidating the intricate reaction mechanisms of NHS ester chemistry and for designing improved reagents researchgate.netrhhz.netresearchgate.netscirp.orgrsc.org. DFT calculations can map out reaction pathways, identify transition states, and determine activation energy barriers for both concerted and stepwise mechanisms involved in aminolysis researchgate.netrhhz.netresearchgate.net.

Studies have analyzed various mechanisms for NHS ester aminolysis, including noncatalytic concerted, noncatalytic stepwise, and self-catalytic pathways researchgate.netresearchgate.net. These calculations can explain experimentally observed reactivity and provide insights into the role of solvent effects and the nature of the leaving group mst.eduresearchgate.netresearchgate.net. For example, computational studies on ester aminolysis catalyzed by acetic acid suggest that a concerted acyl substitution mechanism, where C-N bond formation and C-O bond cleavage occur concurrently, may be favored and can preclude the formation of tetrahedral intermediates that lead to racemization rhhz.net.

By simulating these reaction pathways, computational methods can help predict the reactivity of new activated ester designs and optimize existing ones. This includes understanding how structural modifications to the ester or the nucleophile influence the reaction kinetics, thermodynamics, and stereochemical outcomes researchgate.netresearchgate.netscirp.org. The ability to model complex systems with many atoms allows for realistic reaction profiling, aiding in the design of more efficient and selective coupling reagents.

Future Research Directions and Emerging Applications

Novel Synthetic Routes for Boc-4-Abz-OSu and Analogues

The development of efficient, scalable, and sustainable synthetic routes for this compound and its analogues is a cornerstone for its broader application. Current research is focused on moving beyond traditional peptide coupling methods to embrace greener and more innovative chemical strategies.

One promising avenue is the adoption of flow chemistry and microreactor technologies. These approaches offer precise control over reaction parameters, leading to higher yields, improved purity, and reduced reaction times. The synthesis of N-protected amino acid active esters can be streamlined in continuous-flow systems, minimizing the use of excess reagents and simplifying purification processes. nih.gov

Furthermore, the exploration of greener coupling reagents is gaining traction. Propylphosphonic anhydride (B1165640) (T3P®) has emerged as a sustainable alternative for peptide synthesis, and its application in the synthesis of active esters like this compound could offer environmental benefits. rsc.org Similarly, the use of ionic liquids as recyclable reaction media presents a base-free and environmentally conscious approach to peptide bond formation, a methodology that could be adapted for the synthesis of this compound. ias.ac.in The development of novel oxime-based derivatives as coupling additives also shows promise for creating more efficient and greener synthetic protocols. acs.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Flow Chemistry/Microreactors | High yield and purity, reduced reaction time, scalability. | Optimization of reaction conditions in continuous-flow systems. |

| Green Coupling Reagents | Reduced environmental impact, improved safety. | Application of reagents like T3P® and development of novel additives. |

| Ionic Liquids | Recyclable solvent, base-free conditions. | Exploring the scope of ionic liquids for active ester synthesis. |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability. | Identification and engineering of enzymes for targeted synthesis. |

| One-Pot Synthesis | Increased efficiency, reduced waste and cost. | Designing tandem reaction sequences for streamlined production. |

Expanding the Scope of Bioconjugation Chemistry and Targeted Therapeutics

The inherent reactivity of the N-hydroxysuccinimide (OSu) ester towards primary amines makes this compound a valuable tool in bioconjugation, with significant implications for the development of targeted therapeutics. A key area of future development lies in its application in antibody-drug conjugates (ADCs). nih.gov

ADCs are a class of biopharmaceuticals that combine the targeting specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. mdpi.com this compound can serve as a versatile linker component, enabling the covalent attachment of a drug payload to the antibody. The Boc protecting group allows for orthogonal chemistry, where the 4-aminobenzoyl (Abz) moiety can be further functionalized after the initial conjugation to the antibody. This modularity is critical for optimizing the drug-to-antibody ratio (DAR) and the release characteristics of the payload, which are key determinants of ADC efficacy and safety. njbio.com

Future research will explore the synthesis of this compound analogues with different linker technologies, including cleavable and non-cleavable linkers, to fine-tune the stability of the ADC in circulation and ensure efficient drug release within the target cancer cells. mdpi.com Moreover, the development of ADCs with novel payloads and their application in combination therapies are active areas of investigation. nih.gov

Beyond ADCs, this compound derivatives can be employed in the construction of other targeted drug delivery systems. By conjugating therapeutic agents to targeting ligands such as peptides, aptamers, or small molecules, researchers can enhance the accumulation of drugs at the site of disease, thereby improving therapeutic outcomes and reducing systemic toxicity.

| Therapeutic Application | Role of this compound | Future Research Directions |

| Antibody-Drug Conjugates (ADCs) | Linker for attaching cytotoxic drugs to antibodies. | Development of novel linker technologies; optimization of drug-to-antibody ratio. |

| Targeted Drug Delivery | Conjugation of drugs to various targeting ligands. | Exploration of new targeting moieties and drug combinations. |

| Peptide-Drug Conjugates | Building block for creating targeted peptide therapeutics. | Design of peptides with enhanced stability and targeting specificity. |

Next-Generation Fluorescent Probes and Advanced Imaging Agents

The 4-aminobenzoic acid (Abz) core of this compound serves as an excellent scaffold for the development of fluorescent probes and imaging agents. The amino group provides a convenient handle for the attachment of various fluorophores, while the carboxylic acid can be activated to react with biomolecules. Ortho-aminobenzoic acid (o-Abz) has been utilized as a fluorescent probe in internally quenched fluorescent peptides for monitoring enzyme activity. nih.gov

Future research will focus on creating next-generation fluorescent probes with enhanced photophysical properties, such as increased quantum yields, greater photostability, and longer emission wavelengths for deeper tissue penetration. mdpi.com By incorporating environmentally sensitive dyes, researchers can develop "turn-on" probes that exhibit fluorescence only upon binding to a specific target, thereby minimizing background signal and enabling high-contrast imaging. rsc.org

The versatility of the this compound scaffold allows for the design of probes that can detect a wide range of biological analytes and processes, including specific enzymes, reactive oxygen species, and changes in the cellular microenvironment. mdpi.com These advanced imaging agents will be invaluable for elucidating complex biological pathways and for the early detection and diagnosis of diseases.

| Probe Type | Design Strategy | Potential Application |

| "Turn-On" Probes | Incorporating environmentally sensitive fluorophores. | High-contrast imaging of specific biological targets. |

| Near-Infrared (NIR) Probes | Attaching NIR dyes to the Abz scaffold. | Deep-tissue in vivo imaging. |

| Enzyme-Activatable Probes | Designing probes that are cleaved by specific enzymes. | Monitoring enzyme activity in real-time. |

High-Throughput Screening and Combinatorial Chemistry with this compound Derivatives

The modular nature of this compound makes it an ideal building block for combinatorial chemistry and high-throughput screening (HTS) in drug discovery. nih.gov By systematically modifying the 4-aminobenzoyl core and coupling it with diverse chemical moieties, vast libraries of novel compounds can be rapidly synthesized. nih.gov

These combinatorial libraries can then be screened against a multitude of biological targets to identify hit compounds with desired therapeutic activities. nih.gov For instance, libraries of small molecules or peptides constructed using this compound derivatives can be screened to discover potent and selective inhibitors of enzymes implicated in disease. This approach significantly accelerates the early stages of drug development. nih.gov

The integration of automated synthesis platforms and robotic screening systems further enhances the power of this strategy. nih.gov Future efforts will focus on designing and synthesizing more diverse and complex libraries based on the this compound scaffold to explore a wider chemical space and increase the probability of identifying novel drug candidates.

| HTS Application | Library Design | Screening Target |

| Enzyme Inhibitor Discovery | Peptide or small molecule libraries. | Proteases, kinases, etc. |

| Receptor Ligand Identification | Diverse small molecule libraries. | G-protein coupled receptors, nuclear receptors, etc. |

| Antimicrobial Agent Screening | Libraries with varied functional groups. | Bacterial or fungal targets. |

Integration into Multimodal Research Platforms and Bioanalytical Tools

The functional handles present in this compound—the protected amine and the activated carboxylic acid—provide a platform for the development of multimodal research tools. A single molecular probe derived from this scaffold could incorporate multiple functionalities, enabling interrogation of biological systems with different analytical techniques.

For example, a this compound derivative could be functionalized with a fluorophore for optical imaging, a chelating agent for radiolabeling and nuclear imaging (e.g., SPECT or PET), and a biotin (B1667282) tag for affinity purification. researchgate.net Such multimodal probes allow for the correlation of data from different imaging and analytical modalities, providing a more comprehensive understanding of biological processes. The development of such multifaceted platforms is an active area of research. researchgate.net

Furthermore, this compound derivatives can be immobilized on solid supports to create novel bioanalytical tools such as biosensors and microarrays. For instance, electropolymerized 4-aminobenzoic acid has been used to create sensitive electrochemical sensors for the detection of various analytes. mdpi.com By attaching specific capture agents to the Abz core, highly selective and sensitive biosensors can be developed for applications in medical diagnostics, environmental monitoring, and food safety.

| Multimodal Application | Incorporated Functionalities | Research Area |

| Dual Imaging Probes | Fluorophore and radiolabel chelator. | Preclinical imaging, image-guided surgery. |

| Theranostic Agents | Targeting ligand, imaging agent, and therapeutic drug. | Personalized medicine. |

| Affinity-Based Proteomics | Biotin tag and photoreactive group. | Identifying protein-protein interactions. |

| Electrochemical Biosensors | Immobilized on electrode surfaces with capture molecules. | Diagnostics and environmental sensing. |

Q & A

Q. What are the standard protocols for synthesizing Boc-4-Abz-OSu, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves coupling 4-aminobenzoic acid (4-Abz) with a Boc-protecting group, followed by activation via N-hydroxysuccinimide (OSu) ester formation. Purification is achieved using column chromatography (silica gel, ethyl acetate/hexane gradients). Purity validation requires analytical techniques such as HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., absence of residual succinimide peaks at δ 2.5–2.7 ppm in H NMR) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- H/C NMR : Confirm Boc-group integrity (tert-butyl signals at δ 1.4 ppm in H NMR) and ester formation (carbonyl signals at ~170 ppm in C NMR).

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H] at m/z corresponding to the molecular formula).

- FT-IR : Validate ester carbonyl stretches (~1740 cm) and Boc-group vibrations .

Q. How should this compound be stored to prevent degradation?

- Methodological Answer : Store desiccated at –20°C under inert gas (argon/nitrogen) to minimize hydrolysis of the OSu ester. Conduct stability tests via periodic HPLC analysis to monitor degradation products (e.g., free 4-Abz) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when using this compound in peptide synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Vary reaction parameters (molar ratios, solvents, bases) systematically. Use response surface methodology to identify optimal conditions (e.g., DMF as solvent with DIEA base at 1.5 equivalents).

- Kinetic Monitoring : Track reaction progress via LC-MS to identify side products (e.g., diketopiperazines) and adjust stoichiometry .

Q. What strategies resolve contradictions in NMR data for this compound derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by conformational isomers.

- Variable Temperature NMR : Identify dynamic equilibria (e.g., rotamers) by observing signal coalescence at elevated temperatures.

- Comparative Analysis : Cross-reference with crystallographic data (if available) or DFT-simulated spectra .

Q. How can statistical methods improve reproducibility in this compound-based assays?

- Methodological Answer :

- Error Analysis : Calculate standard deviations for triplicate experiments. Use ANOVA to assess batch-to-batch variability in synthesis.

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points in activity assays (e.g., enzyme inhibition studies).

- Meta-Analysis : Aggregate data from multiple studies to identify trends in coupling efficiency or stability .

Q. What methodologies validate the biological activity of this compound conjugates?

- Methodological Answer :

- Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to calculate IC values in target assays.

- Control Experiments : Include scrambled peptide sequences and Boc-deprotected analogs to confirm specificity.

- Triangulation : Correlate activity data with structural insights (e.g., molecular docking simulations) .

Methodological Notes

- Data Presentation : Raw datasets (e.g., NMR spectra, HPLC chromatograms) should be archived in supplementary materials with clear metadata .

- Ethical Standards : Disclose all synthetic modifications and analytical conditions to ensure reproducibility .

- Literature Review : Prioritize peer-reviewed journals over preprint repositories to avoid unvalidated protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.